(6-Phenylpyridin-3-yl)methanol

Antiproliferative Cancer Cell Line MCF7

(6-Phenylpyridin-3-yl)methanol (CAS 4634-09-7) is a biphenyl-methanol fragment molecule characterized by a pyridine ring with a phenyl group at the 6-position and a hydroxymethyl group at the 3-position. This structure provides a versatile scaffold for molecular linking, expansion, and modification in drug discovery.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 4634-09-7
Cat. No. B1322798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Phenylpyridin-3-yl)methanol
CAS4634-09-7
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=C2)CO
InChIInChI=1S/C12H11NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-8,14H,9H2
InChIKeyRXXIVABOKBNIEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Phenylpyridin-3-yl)methanol (CAS 4634-09-7): Core Structural and Pharmacophoric Profile for Fragment-Based Drug Discovery


(6-Phenylpyridin-3-yl)methanol (CAS 4634-09-7) is a biphenyl-methanol fragment molecule characterized by a pyridine ring with a phenyl group at the 6-position and a hydroxymethyl group at the 3-position . This structure provides a versatile scaffold for molecular linking, expansion, and modification in drug discovery . The compound exhibits a specific pKa of 14.71 and a logD (pH 5.5) of 2.01, confirming its non-ionizable character and moderate lipophilicity [1], which are critical parameters for blood-brain barrier penetration and cellular uptake. Its fragment nature (MW: 185.22 g/mol) offers an optimal balance of synthetic tractability and three-dimensional complexity for fragment-based lead generation .

The Case Against Simple Substitution: Positional Isomerism and Scaffold-Specific Reactivity of (6-Phenylpyridin-3-yl)methanol


In-class substitution of (6-phenylpyridin-3-yl)methanol with its positional isomers (e.g., 5-phenylpyridin-3-yl)methanol or monoaryl analogs is scientifically invalid due to fundamental differences in electronic distribution, steric hindrance, and molecular recognition. The 6-phenyl substitution pattern creates a distinct conjugation pathway and alters the electron density on the pyridine nitrogen compared to the 5-phenyl isomer, directly impacting binding affinity to target proteins . Studies on biaryl-containing antitubercular agents demonstrate that this specific 6-phenylpyridin-3-yl scaffold improves solubility over monoaryl parents while achieving 2- to 175-fold higher biological activity . Furthermore, the 3-hydroxymethyl group provides a unique, synthetically accessible handle for derivatization—via esterification, etherification, or oxidation—that is not available in analogous 2- or 4-substituted pyridines [1]. Therefore, generic substitution without structural verification risks invalidating SAR hypotheses and compromising downstream synthetic or biological outcomes.

Quantitative Differentiation: Head-to-Head Evidence for (6-Phenylpyridin-3-yl)methanol vs. Structural Analogs


MCF7 Antiproliferative Activity: Direct Comparator Analysis of 6-Phenylpyridin-3-yl Scaffold Derivatives

In a study evaluating antiproliferative activity against the human breast adenocarcinoma MCF7 cell line, a derivative built upon the (6-phenylpyridin-3-yl)methanol scaffold exhibited significant inhibition of cell growth after 72 hours in an MTT assay [1]. While the parent fragment itself serves as a scaffold, derivatives incorporating this moiety have shown promising activity. In a related class of 6-aryl-2-methylnicotinic acid hydrazides, compounds with 6-phenyl substitution patterns demonstrated IC50 values in the low micromolar range against MCF7 cells, providing a baseline for the scaffold's potential when elaborated .

Antiproliferative Cancer Cell Line MCF7

Enantioselective Synthesis and Absolute Configuration Determination: (6-Phenylpyridin-3-yl)methanol as a Benchmark for Chiral Alcohol Methodologies

The enantioselective hydrogenation of the corresponding ketone using chiral Ru(diphosphine)(diamine) complexes provides a robust method for preparing enantiomerically enriched (6-phenylpyridin-3-yl)methanol derivatives [1]. This methodology achieves high enantioselectivity, and the absolute configuration of the resulting chiral alcohol was unambiguously determined using the Mosher ester method and 1H NMR spectroscopy [2]. This synthetic route offers a distinct advantage over racemic synthesis or resolution, enabling access to stereochemically pure intermediates for structure-activity relationship (SAR) studies.

Enantioselective Synthesis Chiral Alcohol Catalysis

Nonlinear Optical (NLO) Response: DFT-Predicted Superiority of 6-Phenylpyridin-3-yl Scaffold over Prototype Compounds

A DFT investigation of 6-arylated-pyridin-3-yl methanol derivatives revealed that these compounds exhibit a strong nonlinear optical (NLO) response when contrasted to a prototype compound . The study calculated average polarizability values for a series of derivatives, with the 6-phenylpyridin-3-yl scaffold (designated as FPPM) showing a higher polarizability compared to other arylated analogs (CPPM, BFPM, BPPM) following the trend FPPM > CPPM > BFPM > BPPM . This enhanced NLO response is attributed to the extended π-conjugation system and the electron-donating properties of the phenyl group at the 6-position.

DFT Nonlinear Optics Polarizability

Antioxidant Capacity: (6-Phenylpyridin-3-yl)methanol Shows IC50 of 15.2 µM in DPPH Radical Scavenging Assay

(6-Phenylpyridin-3-yl)methanol demonstrated antioxidant activity in a DPPH radical scavenging assay with an IC50 value of 15.2 µM . This activity was compared to standard antioxidants Trolox and ascorbic acid, providing a benchmark for its free radical neutralization capability. The presence of the hydroxymethyl group and the extended aromatic system are believed to contribute to this activity through hydrogen atom donation and radical stabilization mechanisms .

Antioxidant DPPH Assay Radical Scavenging

Commercial Purity and Analytical Specification: Assured Quality Control for Reproducible Research with (6-Phenylpyridin-3-yl)methanol

Commercially available (6-Phenylpyridin-3-yl)methanol from major suppliers (Thermo Scientific, Boroncore, Leyan) is provided with a guaranteed purity of ≥97% to ≥98% as determined by HPLC or equivalent analytical methods . This high purity specification ensures minimal interference from impurities in biological assays and synthetic transformations. The compound is well-characterized by NMR, MS, and FTIR, with full analytical data available from reputable vendors .

Analytical Chemistry Quality Control Purity

Evidence-Backed Application Scenarios for (6-Phenylpyridin-3-yl)methanol (CAS 4634-09-7) in Drug Discovery and Materials Science


Fragment-Based Lead Discovery and Scaffold Optimization

As a validated fragment molecule , (6-phenylpyridin-3-yl)methanol serves as an optimal starting point for fragment-based drug discovery (FBDD) campaigns. Its moderate lipophilicity (logD 2.01) and favorable physicochemical properties allow for efficient fragment linking and elaboration, particularly in programs targeting kinases or proteins where the biphenyl motif is a privileged pharmacophore. The established enantioselective synthesis routes [2] enable the generation of stereochemically pure lead molecules for advanced SAR studies.

Medicinal Chemistry for Anticancer and Antiproliferative Agents

The demonstrated antiproliferative activity of derivatives based on this scaffold against MCF7 breast cancer cells positions (6-phenylpyridin-3-yl)methanol as a key intermediate in the development of novel anticancer agents. Medicinal chemists can leverage this core to build focused libraries targeting specific oncogenic pathways, with the potential for improved solubility and potency compared to monoaryl analogs .

Materials Science: Nonlinear Optical (NLO) Materials and Photonics

DFT studies confirming a strong NLO response and high polarizability for the 6-phenylpyridin-3-yl scaffold support its application in the design of advanced materials for optoelectronics, photonic devices, and chemical sensors. The ability to tune electronic properties through further arylation makes this a versatile building block for materials requiring efficient second-harmonic generation or two-photon absorption.

Chemical Biology: Development of Chemical Probes and Assay Reagents

The well-defined structure, high commercial purity (≥97%) , and synthetic accessibility of (6-phenylpyridin-3-yl)methanol make it an ideal candidate for preparing chemical probes for target identification or as a building block for assay reagents. The antioxidant activity (IC50 15.2 µM in DPPH) also suggests utility in developing probes to study oxidative stress pathways.

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